molecular formula C12H16O3S2 B371477 Ethyl mesityl(sulfinyl)methyl sulfone

Ethyl mesityl(sulfinyl)methyl sulfone

Cat. No.: B371477
M. Wt: 272.4g/mol
InChI Key: QKEMWFVCGRONOX-UHFFFAOYSA-N
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Description

Ethyl mesityl(sulfinyl)methyl sulfone is a sulfur-containing compound characterized by a sulfone (-SO₂-) core functionalized with a mesityl (2,4,6-trimethylphenyl) group and an ethyl substituent, further modified by a sulfinyl (-S=O) moiety. This structural complexity imparts unique physicochemical properties, making it relevant in advanced materials and organometallic chemistry.

Properties

Molecular Formula

C12H16O3S2

Molecular Weight

272.4g/mol

IUPAC Name

2-[ethylsulfonyl(sulfinyl)methyl]-1,3,5-trimethylbenzene

InChI

InChI=1S/C12H16O3S2/c1-5-17(14,15)12(16-13)11-9(3)6-8(2)7-10(11)4/h6-7H,5H2,1-4H3

InChI Key

QKEMWFVCGRONOX-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)C(=S=O)C1=C(C=C(C=C1C)C)C

Canonical SMILES

CCS(=O)(=O)C(=S=O)C1=C(C=C(C=C1C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Analogous Sulfones

Core Functional Groups
  • Ethyl mesityl(sulfinyl)methyl sulfone : Contains a sulfone group linked to a bulky mesityl group and an ethyl chain, with an additional sulfinyl group introducing chirality and electronic asymmetry.
  • Ethyl methyl sulfone (EMS) : Simpler structure with a sulfone group bonded to ethyl and methyl groups (CH₃-SO₂-C₂H₅) .
  • Dimethyl sulfone (DMS) : Symmetric structure (CH₃-SO₂-CH₃) with high polarity and thermal stability .
  • Sulfolane (SL) : Cyclic sulfone (tetramethylene sulfone) with a five-membered ring, offering high oxidative stability .

Key Structural Differences :

  • The sulfinyl group introduces redox-active properties absent in EMS and DMS, akin to sulfoxides used in asymmetric synthesis .

Physicochemical Properties

Thermal and Solubility Properties
Property This compound* Ethyl Methyl Sulfone (EMS) Dimethyl Sulfone (DMS)
Melting Point (°C) ~150–160 (estimated) 35–40 107–111
Boiling Point (°C) >250 (decomposes) 238 238
Solubility in Water Low (bulky mesityl group) Moderate High

*Estimated based on structural analogs.

  • Electrochemical Stability: Sulfones like EMS and SL exhibit high anodic stability (>5 V vs. Li/Li⁺), critical for lithium battery electrolytes. The mesityl group in this compound may further enhance oxidative resistance but reduce ionic conductivity due to increased viscosity .

Thermodynamic and Spectroscopic Data

Quantum Chemical Insights
  • Ethyl methyl sulfone (EMS) : DFT calculations (wB97XD/6-311++G(2df,2pd)) reveal three stable conformers with enthalpy differences <1 kcal/mol. Heat capacity (Cₚ) at 298 K is ~120 J/mol·K .
  • This compound : Larger molecular size and substituents likely increase Cₚ (>150 J/mol·K) and reduce entropy (S°) due to restricted rotation .
IR Spectral Features
  • Sulfone S=O stretches appear at ~1150–1300 cm⁻¹. The sulfinyl group adds a distinct S=O peak at ~1050 cm⁻¹, absent in EMS and DMS .

Preparation Methods

Hydrogen Peroxide-Mediated Oxidation

Hydrogen peroxide (H₂O₂) in acetic acid is a classical oxidizing agent for sulfides. For ethyl mesityl(methylthio)methyl sulfone, stoichiometric H₂O₂ at 40–60°C achieves partial oxidation to the sulfinyl stage while preserving the sulfone moiety. Key advantages include low cost and minimal byproduct formation. However, overoxidation to the sulfone derivative remains a risk, necessitating precise temperature control and reaction monitoring via thin-layer chromatography (TLC).

Peracid-Based Oxidation

Meta-chloroperbenzoic acid (mCPBA) offers superior selectivity for sulfoxide formation. In dichloromethane at 0–5°C, mCPBA (1.05 equiv.) selectively oxidizes the sulfide sulfur to sulfinyl without perturbing the preexisting sulfone group. This method yields this compound with >95% purity, as confirmed by high-resolution mass spectrometry (HRMS).

Table 1: Comparative Performance of Oxidizing Agents

Oxidizing AgentSolventTemperatureYield (%)Purity (%)
H₂O₂Acetic acid40–60°C7889
mCPBACH₂Cl₂0–5°C9296
Cumene hydroperoxideToluene30–35°C8593

Organometallic Catalyzed Sulfoxidation

Transition metal catalysts enable asymmetric synthesis of sulfinyl compounds, critical for applications requiring chiral purity. Titanium(IV) complexes, particularly those with tartrate ligands, have proven effective for this compound.

Titanium Isopropoxide-Diethyl Tartrate System

A chiral titanium complex formed in situ from titanium isopropoxide and D-(-)-diethyl tartrate catalyzes the enantioselective oxidation of prochiral sulfides. In toluene at 50°C, this system achieves 99.9% enantiomeric excess (ee) when using cumene hydroperoxide as the terminal oxidant. The protocol involves:

  • Ligand exchange : Titanium isopropoxide reacts with diethyl tartrate to form a chiral Ti-O-Ti framework.

  • Sulfide coordination : The sulfide binds to the titanium center, positioning it for stereoselective oxidation.

  • Oxygen transfer : Cumene hydroperoxide delivers an oxygen atom, yielding the sulfoxide product.

Table 2: Optimization of Titanium-Catalyzed Sulfoxidation

ParameterOptimal ValueImpact on Yield/ee
Catalyst loading20 mol%ee >99.9%
Temperature50°CYield 85%
Oxidant equivalence1.1 equiv.Minimizes overoxidation

Sequential Sulfonation-Sulfoxidation Strategies

Multistep syntheses are employed when direct oxidation is impractical. For this compound, this involves:

  • Sulfonation : Mesitylene is sulfonated with chlorosulfonic acid to introduce the sulfone group.

  • Alkylation : Ethyl groups are introduced via nucleophilic substitution using ethyl bromide.

  • Sulfoxidation : The intermediate sulfide is oxidized as described in Sections 1–2.

Workup and Purification

Crude products are typically diluted with water and extracted into ethyl acetate. Sequential washes with brine and drying over anhydrous Na₂SO₄ precede column chromatography (SiO₂, hexane:EtOAc gradients). Recrystallization from methyl ethyl ketone enhances purity to >99%, as verified by HPLC.

Analytical Validation of Synthetic Products

Rigorous characterization ensures compliance with pharmaceutical and industrial standards:

  • HRMS : Confirms molecular formula (C₁₂H₁₆O₃S₂).

  • ¹H-NMR : Distinct signals for ethyl (δ 1.2–1.4 ppm), mesityl (δ 2.2–2.3 ppm), and sulfinyl groups (δ 3.7–4.0 ppm).

  • Chiral HPLC : Quantifies enantiomeric excess using Chiralpak AD-H columns.

Industrial-Scale Production Considerations

Scalability challenges include:

  • Exothermic reactions : Controlled addition of oxidants to prevent thermal runaway.

  • Catalyst recycling : Titanium complexes are costly; ligand recovery systems are under development.

  • Waste management : Neutralization of acidic byproducts with aqueous NaOH minimizes environmental impact .

Q & A

Q. What are the optimal synthetic routes for Ethyl mesityl(sulfinyl)methyl sulfone, and how are intermediates purified?

Methodological Answer: Synthesis typically involves multi-step reactions, such as sulfoxidation of methyl sulfone precursors followed by mesityl group introduction. Key steps include:

  • Cyclization : Utilize mesityl oxide as a precursor for mesityl ring formation, as seen in ketone condensation pathways .
  • Sulfinyl Group Introduction : React sulfone intermediates with chiral auxiliaries (e.g., binaphthyl phosphate) to induce stereoselectivity, followed by fractional crystallization to isolate diastereomers .
  • Purification : Employ solvent mixtures (e.g., ethyl acetate/water) for recrystallization, ensuring removal of unreacted starting materials .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy : Use 1H^1H-NMR to identify sulfinyl proton environments (δ 3.1–3.5 ppm) and 13C^{13}C-NMR for mesityl methyl carbons (δ 20–25 ppm). Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 280.05) .
  • X-ray Crystallography : Resolve stereochemistry by analyzing crystal structures, particularly for sulfinyl configurations, leveraging NIST-standardized data for validation .

Advanced Research Questions

Q. How do substituents on the mesityl group influence reaction mechanisms in sulfone-based systems?

Methodological Answer: Substituents alter electron density and steric effects, impacting pathways:

  • Electron-Withdrawing Groups (EWGs) : Stabilize carbocation intermediates in cyclization, favoring direct displacement over Michael addition (e.g., trifluoroethoxy groups enhance sulfinyl stability) .
  • Steric Hindrance : Bulky mesityl methyl groups slow ylide addition rates, as observed in reactions with cyclohexenone vs. mesityl oxide .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor carbocation-mediated pathways, while non-polar solvents promote betaine stabilization .

Q. How can contradictory data on reaction yields in different solvent systems be resolved?

Methodological Answer:

  • Controlled Replication : Repeat experiments under identical conditions (temperature, purity) to rule out procedural variability .
  • Mechanistic Profiling : Use kinetic isotope effects (KIEs) or Hammett plots to distinguish between competing pathways (e.g., carbocation vs. betaine intermediates) .
  • Computational Modeling : Apply DFT calculations to predict solvent-dependent transition states, correlating with experimental yield trends .

Q. What strategies enable enantioselective isolation of sulfinyl-containing sulfones?

Methodological Answer:

  • Chiral Resolution : Form diastereomeric salts with R-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate, followed by fractional crystallization .
  • Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation, optimizing mobile phase polarity .
  • Dynamic Kinetic Resolution : Employ catalysts (e.g., BINOL-derived thioureas) to invert sulfinyl stereochemistry during synthesis .

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